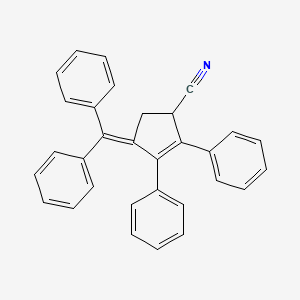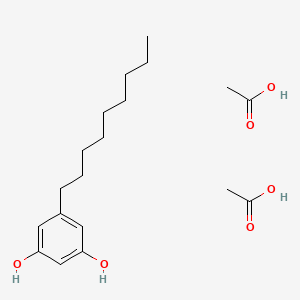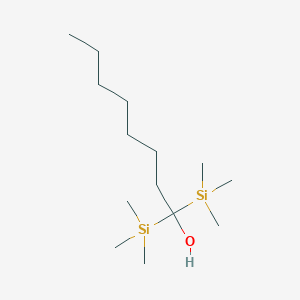![molecular formula C11H13ClN4O B14588784 Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- CAS No. 61450-83-7](/img/structure/B14588784.png)
Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a chloroethyl group, which adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The chloroethyl group can be introduced through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride. The final step involves the attachment of the phenol group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can significantly influence the reaction rates and selectivity. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), halogenating agents
Major Products
The major products of these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The triazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Phenol, 4-[2-(2-chloroethyl)ethylamino]-1H-1,2,4-triazol-3-yl]-
- **Phenol, 4-[5-(2-chloroethylamino)-1H-1,2,4-triazol-3-yl]-
- Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-
Uniqueness
The unique combination of the phenol group, triazole ring, and chloroethyl group in Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
61450-83-7 |
|---|---|
Formule moléculaire |
C11H13ClN4O |
Poids moléculaire |
252.70 g/mol |
Nom IUPAC |
4-[3-[2-chloroethyl(methyl)amino]-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C11H13ClN4O/c1-16(7-6-12)11-13-10(14-15-11)8-2-4-9(17)5-3-8/h2-5,17H,6-7H2,1H3,(H,13,14,15) |
Clé InChI |
VPNPBFCLEYGVEY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCl)C1=NNC(=N1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



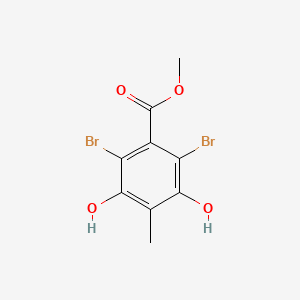

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
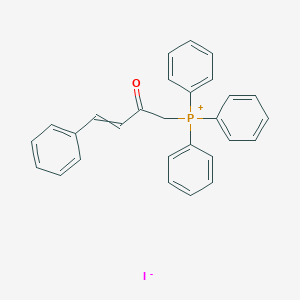
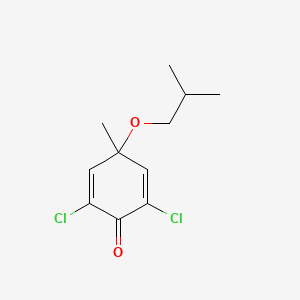
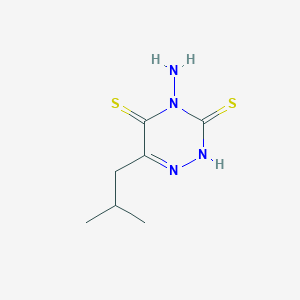
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
